2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one

Description

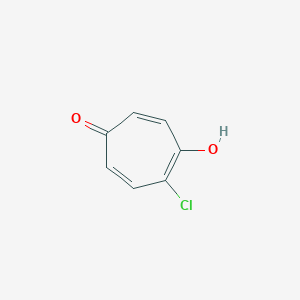

2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one is a substituted tropolone derivative characterized by a seven-membered cycloheptatrienone ring system. Its structure includes a chlorine atom at position 2 and a hydroxyl group at position 5 (Fig. 1). The compound’s molecular formula is C₇H₅ClO₂, with a molecular weight of 156.57 g/mol . Tropolone derivatives are known for their aromaticity and conjugation, which confer unique reactivity and biological activity.

Properties

CAS No. |

7009-16-7 |

|---|---|

Molecular Formula |

C7H5ClO2 |

Molecular Weight |

156.56 g/mol |

IUPAC Name |

4-chloro-5-hydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-1-5(9)2-4-7(6)10/h1-4,10H |

InChI Key |

GGQJXFSINCGXIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=CC1=O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-2,4,6-cycloheptatrien-1-one (tropolone) using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as ammonia or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-chloro-5-oxo-2,4,6-cycloheptatrien-1-one or 2-chloro-5-carboxy-2,4,6-cycloheptatrien-1-one.

Reduction: Formation of 2-hydroxy-2,4,6-cycloheptatrien-1-one or 2-chloro-2,4,6-cycloheptatrien-1-one.

Substitution: Formation of 2-amino-5-hydroxy-2,4,6-cycloheptatrien-1-one or 2-alkyl-5-hydroxy-2,4,6-cycloheptatrien-1-one.

Scientific Research Applications

Antimicrobial Activity

2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives of tropolone, which share structural characteristics with this compound, have shown effectiveness against Staphylococcus aureus and other pathogens .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of chalcone derivatives related to this compound. For example, certain chalcones have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. This suggests that this compound could be explored further for its anti-inflammatory applications .

Pesticide Development

The structural features of this compound may lend themselves to the development of novel pesticides. Compounds with similar frameworks have been noted for their efficacy in pest control due to their ability to disrupt biological processes in pests. The exploration of this compound in agricultural chemistry could lead to the synthesis of effective agrochemicals .

Nanocomposite Development

Recent advancements in materials science have seen the incorporation of bioactive compounds like this compound into nanocomposites. For instance, studies have focused on creating composite films that utilize such compounds for their antibacterial properties. These materials can be applied in food packaging to enhance food safety by inhibiting microbial growth .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards certain enzymes or receptors. Additionally, the aromatic ring structure contributes to its stability and reactivity in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and biological activities of 2-chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one and its analogs:

Electronic and Reactivity Differences

- Chlorine vs. Hydroxyl/Isopropyl Groups : The electron-withdrawing chlorine atom at C2 in the target compound increases electrophilicity at the carbonyl group compared to α-thujaplicin’s electron-donating isopropyl substituent. This enhances susceptibility to nucleophilic attack, as seen in reactions with sodium ethanethiolate .

- Methoxy vs.

Physicochemical Properties

- Solubility : The hydroxyl and chlorine groups in this compound likely confer moderate polarity, contrasting with MTC’s lipophilic trimethoxyphenyl group.

- Stability : Chlorine’s electron-withdrawing effect may stabilize the conjugated ring system against oxidation compared to hydroxyl-substituted tropolones .

Biological Activity

2-Chloro-5-hydroxy-2,4,6-cycloheptatrien-1-one is a compound with significant potential in biological applications. Its unique chemical structure allows for various interactions with biological systems, making it an important subject of study in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on different biological targets, and relevant research findings.

- Molecular Formula : C7H5ClO2

- Molecular Weight : 156.5664 g/mol

- CAS Number : [Not provided in the sources]

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial agent and its effects on various cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of cycloheptatriene compounds can inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell membranes and interference with metabolic processes .

- Cell Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in microbial metabolism, although specific targets remain to be fully elucidated.

Study 1: Synthesis and Antimicrobial Testing

A study focused on synthesizing derivatives of cycloheptatriene compounds demonstrated that certain modifications enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural features such as halogen substitution significantly influenced the efficacy of the compounds .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies revealed that the compound has a high affinity for certain enzymes involved in bacterial metabolism. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with critical amino acid residues in the active sites .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.